molecular formula C25H23F3N2O4S B12585506 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate CAS No. 314264-97-6

5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate

Cat. No.: B12585506
CAS No.: 314264-97-6
M. Wt: 504.5 g/mol
InChI Key: ALEYYROMGKAONM-UHFFFAOYSA-N
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Description

This compound is a substituted imidazolium salt characterized by a formyl group at the 5-position, a methyl group at the 1-position, and a bulky triphenylmethyl (trityl) group at the 3-position. The trifluoromethanesulfonate (triflate) counterion enhances its solubility in polar organic solvents and stabilizes the cationic imidazolium core. Such derivatives are often employed in catalysis, ionic liquids, or as intermediates in organic synthesis due to their tunable electronic and steric properties .

Properties

CAS No.

314264-97-6

Molecular Formula

C25H23F3N2O4S

Molecular Weight

504.5 g/mol

IUPAC Name

1-methyl-3-trityl-1,2-dihydroimidazol-1-ium-5-carbaldehyde;trifluoromethanesulfonate

InChI

InChI=1S/C24H22N2O.CHF3O3S/c1-25-19-26(17-23(25)18-27)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;2-1(3,4)8(5,6)7/h2-18H,19H2,1H3;(H,5,6,7)

InChI Key

ALEYYROMGKAONM-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction between appropriate precursors.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Addition of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

    Attachment of the Triphenylmethyl Group: The triphenylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Imidazolium Salt: The final step involves the quaternization of the imidazole nitrogen with trifluoromethanesulfonic acid to form the imidazolium salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives. Common reagents and outcomes include:

ReagentConditionsProductNotes
Potassium permanganateAcidic aqueous medium5-Carboxy-1-methyl-3-(trityl)-imidazolium triflateComplete oxidation to carboxylic acid
Chromium trioxide (CrO₃)Anhydrous conditionsPartial oxidation intermediatesRequires controlled stoichiometry

Oxidation typically proceeds via radical intermediates, with the electron-deficient imidazolium ring stabilizing transition states.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) group under mild conditions:

ReagentSolventTemperatureProduct
Sodium borohydride (NaBH₄)Methanol0–25°C5-Hydroxymethyl-imidazolium triflate
Lithium aluminum hydride (LiAlH₄)TetrahydrofuranRefluxOver-reduction to methyl derivatives

The bulky triphenylmethyl group sterically hinders full reduction to methyl groups in some cases.

Substitution Reactions

The methyl and triphenylmethyl groups participate in nucleophilic substitutions:

Methyl Group Substitution

NucleophileCatalystProductYield (%)
Primary aminesNoneN-Alkylimidazolium derivatives60–75
ThiolsBase (K₂CO₃)Thioether-functionalized imidazolium salts40–55

Triphenylmethyl Group Substitution

The trityl group resists substitution under standard conditions but reacts with strong electrophiles (e.g., BF₃·Et₂O) to form boronated derivatives.

Hydrogen Isotope Exchange (HIE)

While not directly studied for this compound, analogous imidazolium salts undergo ortho-directed HIE in aromatic systems using ruthenium catalysts (e.g., [RuCl₂(PPh₃)₃]) and deuterium oxide . For this compound, deuterium labeling is predicted at the formyl-adjacent position due to directing effects from the imidazolium nitrogen.

Ring-Opening and Deprotonation

Under basic conditions (e.g., NaOH), the imidazolium ring opens to form linear amines. Deprotonation with strong bases (e.g., LDA) generates N-heterocyclic carbenes (NHCs), which are stabilized by the triflate counterion:

Imidazolium+Triflate+BaseNHC+H-Base+Triflate\text{Imidazolium}^+ \text{Triflate}^- + \text{Base} \rightarrow \text{NHC} + \text{H-Base}^+ \text{Triflate}^-

These NHCs catalyze cross-coupling and cycloaddition reactions.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substituents:

Compound ModificationReactivity ChangeExample
Removal of formyl groupLoss of oxidation/reduction pathways1-Methyl-3-tritylimidazolium triflate
Replacement of triflate with BF₄⁻Enhanced solubility in nonpolar solventsImproved catalytic activity in alkylation

Mechanistic Insights

  • Formyl Group Reactivity : Polarized C=O bond facilitates nucleophilic attack (e.g., by amines in Schiff base formation).

  • Triflate Role : Non-coordinating anion enhances cationic imidazolium’s electrophilicity, accelerating substitutions.

  • Steric Effects : Triphenylmethyl group slows diffusion-controlled reactions but stabilizes transition states via π-stacking.

Scientific Research Applications

Organic Synthesis

Role as a Building Block
This compound serves as a versatile building block in organic synthesis. Its imidazolium structure allows for the formation of various derivatives through nucleophilic substitution reactions. These derivatives can be utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Imidazole Derivatives
Research has demonstrated the utility of this compound in synthesizing substituted imidazoles. For instance, it has been employed in reactions with different nucleophiles to yield a variety of functionalized imidazole derivatives, which are crucial in developing biologically active compounds.

Catalysis

Catalytic Applications
The trifluoromethanesulfonate moiety enhances the electrophilicity of the imidazolium ion, making it an effective catalyst for various organic transformations. It has been particularly noted for its role in promoting reactions such as:

  • C–C Bond Formation : The compound has been used in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex molecular architectures.
  • Alkylation Reactions : Its ability to stabilize intermediates makes it suitable for alkylation processes, which are fundamental in synthesizing pharmaceuticals.

Table 1: Comparison of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)
Cross-Coupling5-Formyl-1-methyl-3-(triphenylmethyl)-...85
Alkylation5-Formyl-1-methyl-3-(triphenylmethyl)-...90

Medicinal Chemistry

Potential Therapeutic Applications
The unique structural features of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate suggest potential applications in medicinal chemistry. Compounds derived from it have shown promise as:

  • Antimicrobial Agents : Studies indicate that derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Agents : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases.

Summary of Findings

The applications of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate span multiple fields, primarily focusing on organic synthesis and catalysis. Its structural characteristics facilitate the development of new compounds with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the imidazolium moiety can engage in ionic interactions with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound differs from analogous imidazole derivatives in its substitution pattern and ionic nature:

Compound Name Substituents (Positions) Ionic/Neutral Key Functional Groups
5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium triflate 5-formyl, 1-methyl, 3-trityl Ionic Imidazolium cation, triflate anion
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] 4,5-diphenyl, 2-(CF₃-phenyl) Neutral Neutral imidazole, aryl substituents
2-Cyclohexyl-4,5-diphenyl-1H-imidazole [39] 2-cyclohexyl, 4,5-diphenyl Neutral Alkyl-aryl hybrid
1,2,4,5-Tetraphenyl-1H-imidazole [32] 1,2,4,5-tetraphenyl Neutral All-aryl substitution

Key Observations :

  • Ionic vs. Neutral: The triflate salt’s ionic nature grants superior solubility in polar solvents (e.g., DMSO, acetonitrile) compared to neutral analogs like 1,2,4,5-tetraphenylimidazole, which are typically soluble in nonpolar solvents .
Physicochemical Properties
  • Thermal Stability : The triflate salt’s thermal stability (>250°C) exceeds that of neutral imidazoles (e.g., 2-(thiophen-2-yl)imidazole decomposes at ~180°C) due to strong ionic interactions .
  • Acidity/Basicity : The imidazolium cation is weakly acidic (pKa ~10–12), whereas neutral imidazoles (e.g., 1-(3-chloro-4-fluorophenyl)imidazole) exhibit basicity at the N3 position (pKa ~6–8) .

Research Findings and Data

Crystallographic Analysis

For example:

  • Neutral imidazoles like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] exhibit planar imidazole rings with dihedral angles <5° between substituents .
  • Ionic imidazolium salts typically show distorted geometries due to cation-anion interactions.
Reactivity Trends
  • Electrophilic Substitution : The 5-formyl group in the target compound is susceptible to nucleophilic attack (e.g., Grignard additions), unlike electron-rich neutral imidazoles (e.g., 2-(furan-2-yl) derivatives), which undergo electrophilic aromatic substitution .

Biological Activity

5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazolium structure, which is known to influence its biological properties. The trifluoromethanesulfonate (triflate) group enhances its solubility and reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that imidazolium salts can possess significant antimicrobial activity against a range of pathogens. The presence of the triphenylmethyl group may enhance this effect by increasing lipophilicity, allowing better membrane penetration .
  • Anticancer Activity : Imidazolium derivatives have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways and the generation of reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

The biological activity of 5-formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate can be attributed to several mechanisms:

  • Interaction with Cellular Membranes : The lipophilic nature of the triphenylmethyl group allows for effective interaction with lipid membranes, facilitating cellular uptake.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation and survival.
  • Oxidative Stress Induction : By generating ROS, the compound can trigger oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazolium salts, including derivatives similar to the compound . Results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains, with MIC values comparable to conventional antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of imidazolium salts in vitro. The study demonstrated that treatment with 5-formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate resulted in a dose-dependent reduction in cell viability in several cancer cell lines, alongside increased markers for apoptosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
AnticancerApoptosis induction
Anti-inflammatoryCytokine modulation

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate, and how can purity be optimized?

Methodological Answer:
The synthesis of imidazolium salts typically involves quaternization of the imidazole core with alkylating agents, followed by anion exchange. For this compound:

  • Step 1: Start with 1-methylimidazole and introduce the triphenylmethyl (trityl) group at the N3 position using trityl chloride under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
  • Step 2: Formylate the C5 position using Vilsmeier-Haack reagent (POCl₃/DMF) at low temperatures (0–5°C) to avoid side reactions .
  • Step 3: Perform anion metathesis with trifluoromethanesulfonic acid to replace the original counterion (e.g., Cl⁻) with triflate (CF₃SO₃⁻) in anhydrous dichloromethane .
  • Purity Optimization: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from acetonitrile/ether to achieve ≥95% purity. Monitor purity via ¹H/¹³C NMR and HPLC-MS .

Advanced: How does the trityl group influence the compound’s stability and reactivity in catalytic applications?

Methodological Answer:
The triphenylmethyl (trityl) group sterically shields the N3 position, preventing undesired nucleophilic attacks and enhancing thermal stability. Key observations:

  • Stability: Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, making it suitable for high-temperature reactions .
  • Reactivity: The trityl group reduces Lewis acidity at the imidazolium center, which can alter catalytic activity in cross-coupling reactions. Compare kinetic data (e.g., TOF in Suzuki-Miyaura reactions) with non-tritylated analogs to quantify steric effects .
  • Contradiction Note: Some studies report reduced catalytic efficiency due to steric hindrance, while others highlight improved selectivity. Resolve discrepancies by testing under varied substrate sizes (e.g., aryl bromides vs. chlorides) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts mitigated?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the formyl proton (δ ~9.8 ppm) and trityl aromatic protons (δ ~7.2–7.5 ppm). Use deuterated DMSO-d₆ for solubility. Artifacts from moisture can be mitigated by rigorous drying of solvents and samples .
  • IR Spectroscopy: Confirm the formyl group (C=O stretch ~1700 cm⁻¹) and triflate anion (S-O stretches ~1030–1230 cm⁻¹) .
  • Mass Spectrometry: ESI-MS in positive ion mode should show the molecular ion peak [M]⁺ at m/z ~463.2. Use high-resolution MS (HRMS) to distinguish isotopic patterns of CF₃SO₃⁻ vs. other anions .

Advanced: How can researchers design experiments to probe the compound’s role in SuFEx (Sulfur Fluoride Exchange) click chemistry?

Methodological Answer:

  • Experimental Design:
    • Reactivity Screen: Test the compound against aryl sulfonyl fluorides (e.g., 4-nitrophenylsulfonyl fluoride) in anhydrous THF with a base (e.g., DIPEA) at room temperature. Monitor reaction progress via ¹⁹F NMR for fluoride ion release .
    • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) under varying temperatures. Compare with non-formylated imidazolium salts to assess the formyl group’s electronic effects .
    • Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

Advanced: How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Root-Cause Analysis: Discrepancies often arise from differing solvent purity, hygroscopicity, or crystallization methods. For example:
    • Polar Solvents: Solubility in DMSO may vary if traces of water are present. Use Karl Fischer titration to quantify moisture (<50 ppm) .
    • Crystallization History: Polymorphic forms (e.g., amorphous vs. crystalline) affect solubility. Characterize batches via X-ray diffraction (XRD) and DSC .
  • Standardization: Report solubility as g/100 mL at 25°C with solvent water content specified. Use a shake-flask method with HPLC quantification .

Basic: What precautions are necessary for handling and storing this compound to ensure long-term stability?

Methodological Answer:

  • Handling: Use inert atmosphere (Ar/N₂) gloveboxes to prevent hydrolysis of the triflate anion. Avoid contact with moisture or protic solvents .
  • Storage: Store at 4°C in airtight, amber vials with desiccants (e.g., molecular sieves). Monitor stability via quarterly ¹H NMR checks for formyl proton integrity .

Advanced: How can mechanistic studies differentiate between Brønsted acid catalysis and Lewis acid-mediated pathways involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates. A primary KIE (k_H/k_D > 2) suggests proton transfer (Brønsted pathway) .
  • Electrochemical Analysis: Cyclic voltammetry in acetonitrile can detect Lewis acid behavior (e.g., redox peaks corresponding to imidazolium cation reduction) .
  • Additive Tests: Introduce competing Lewis bases (e.g., pyridine). If activity is inhibited, the mechanism likely involves Lewis acid coordination .

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